2-Fluoro-4-hydroxy-3-methoxypyridine
Overview
Description
2-Fluoro-4-hydroxy-3-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO2 and a molecular weight of 143.12 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position, a hydroxyl group at the 4-position, and a methoxy group at the 3-position on the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Fluoro-4-hydroxy-3-methoxypyridine can be achieved through several synthetic routes. One common method involves the fluorination of a suitable pyridine precursor. For instance, the fluorination of 2,3,4-trihydroxypyridine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound . The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent side reactions and ensure high yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety and efficiency.
Chemical Reactions Analysis
2-Fluoro-4-hydroxy-3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydropyridine derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires the presence of a catalyst, such as palladium, and a suitable base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-4-hydroxy-3-methoxypyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated pyridines, including this compound, are investigated for their potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxy-3-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways. The hydroxyl and methoxy groups also contribute to the compound’s binding affinity and specificity by forming additional hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
2-Fluoro-4-hydroxy-3-methoxypyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-4-methoxypyridine: This compound lacks the hydroxyl group at the 4-position, which can result in different chemical reactivity and biological activity.
2-Fluoro-3-hydroxypyridine: The absence of the methoxy group at the 3-position can affect the compound’s solubility and interaction with molecular targets.
2,6-Difluoropyridine: The presence of an additional fluorine atom at the 6-position can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
2-fluoro-3-methoxy-1H-pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSWJSDXCJXFTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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